1-(2-Chloropyridin-3-yl)ethanol

Descripción general

Descripción

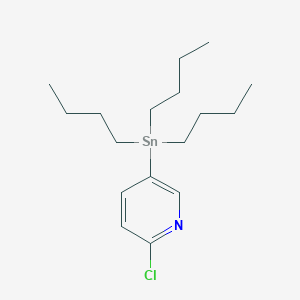

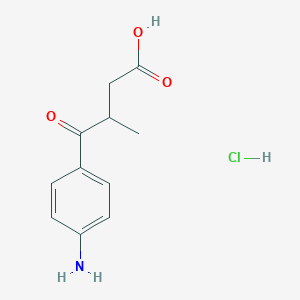

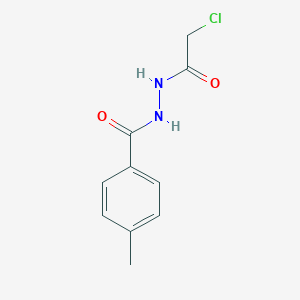

1-(2-Chloropyridin-3-yl)ethanol, also known as 2-chloropyridine-3-ethanol (CPE), is an organic compound with the linear formula C7H8ClNO . It has a molecular weight of 157.6 . The compound is stored in an inert atmosphere at temperatures between 2-8°C . It is a liquid in its physical form .

Molecular Structure Analysis

The molecular structure of 1-(2-Chloropyridin-3-yl)ethanol contains a total of 18 bonds, including 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 1 secondary alcohol, and 1 Pyridine .Physical And Chemical Properties Analysis

1-(2-Chloropyridin-3-yl)ethanol is a liquid in its physical form . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 157.6 .Aplicaciones Científicas De Investigación

Summary of the Application

“1-(2-Chloropyridin-3-yl)ethanol” is used in the synthesis of various derivatives with potential antimicrobial activity . It’s used as a starting material in the synthesis of 1-(2-Chloropyridin-3-yl)-3-substituted Urea Derivatives .

Synthesis of 1,4-Dihydropyridine Derivatives

Summary of the Application

1,4-Dihydropyridine (1,4-DHP) is a notable organic scaffold with diverse pharmaceutical applications . “1-(2-Chloropyridin-3-yl)ethanol” could potentially be used in the synthesis of 1,4-DHP derivatives.

Results or Outcomes

The synthesized 1,4-DHP derivatives have various intrinsic therapeutic applications, ranging from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities .

Synthesis of Pyrimidine Derivatives

Summary of the Application

A pyrimidine moiety, which exhibits a wide range of pharmacological activities, has been employed in the design of privileged structures in medicinal chemistry . “1-(2-Chloropyridin-3-yl)ethanol” could potentially be used in the synthesis of pyrimidine derivatives.

Synthesis of Urea Derivatives

Summary of the Application

“1-(2-Chloropyridin-3-yl)ethanol” is used in the synthesis of various urea derivatives with potential antimicrobial activity .

Synthesis of 2-Amino-4-aryl-3-cyano-6-(4’-hydroxy phenyl)-pyridines

Summary of the Application

“1-(2-Chloropyridin-3-yl)ethanol” could potentially be used in the synthesis of 2-amino-4-aryl-3-cyano-6-(4’-hydroxy phenyl)-pyridines .

Synthesis of 1,2,3-Triazole Derivatives

Summary of the Application

“1-(2-Chloropyridin-3-yl)ethanol” could potentially be used in the synthesis of 1,2,3-triazole derivatives .

Safety And Hazards

Propiedades

IUPAC Name |

1-(2-chloropyridin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMGQROBOUHKQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(N=CC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563054 | |

| Record name | 1-(2-Chloropyridin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloropyridin-3-yl)ethanol | |

CAS RN |

131674-39-0 | |

| Record name | 1-(2-Chloropyridin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B169502.png)

![2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one](/img/structure/B169505.png)

![2-(4-chlorophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B169512.png)